Class-Level Impact of Dioxolane Protection on Antiviral Potency and Selectivity
While direct data for 1-(2,5-Dimethyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is not available, class-level SAR analysis of 10 ketone/dioxolane homologue pairs demonstrates the significant impact of this structural modification. Replacing a ketone with a dioxolane group can dramatically alter antiviral activity and selectivity, with effects varying based on the overall molecular context [1].
| Evidence Dimension | Antiviral Activity (EC50) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | Not directly assayed. Inference is drawn from class-level SAR data for ketone/dioxolane homologues. |
| Comparator Or Baseline | Ketone homologue (e.g., pair 10: compound 51) vs. Dioxolane homologue (e.g., pair 10: compound 46) |
| Quantified Difference | For homologue pair 10, the dioxolane analogue (46) showed a 3.21-fold improvement in potency (EC50 7.0 µM) and a 3.16-fold higher Selectivity Index (SI >14.2) compared to its ketone counterpart (51, EC50 22.5 µM, SI >4.5). Other pairs showed the opposite trend, highlighting the context-dependent nature of this modification. |
| Conditions | In vitro anti-VEEV assay in Vero cells. CC50 >100 µM for both compounds in the pair. |
Why This Matters
This class-level evidence confirms that the ketone-to-dioxolane modification is not inert and can significantly impact biological performance, underscoring the need for precise structural identity in procurement for SAR or drug discovery campaigns.
- [1] Lundberg, L., et al. (2019). Novel RU486 (mifepristone) analogues with increased activity against Venezuelan Equine Encephalitis Virus but reduced progesterone receptor antagonistic activity. Scientific Reports, 9, Article 2634. Table 3. View Source
